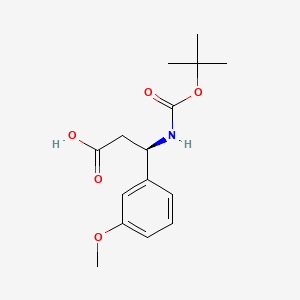

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

Descripción

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid (CAS: 500788-86-3) is a chiral, Boc-protected amino acid derivative with a 3-methoxyphenyl substituent at the β-carbon (). Its molecular formula is C₁₅H₂₁NO₅, and molecular weight is 295.33 g/mol (). The compound’s stereochemistry (R-configuration) is critical for its biological activity, as seen in its use as a building block for protease inhibitors and proteolysis-targeting chimeras (PROTACs) (). The tert-butoxycarbonyl (Boc) group enhances solubility and stability during synthetic processes, while the 3-methoxyphenyl moiety contributes to target binding in medicinal chemistry applications ().

Propiedades

IUPAC Name |

(3R)-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXONWHJJNOKEU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375897 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-86-3 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 3-methoxybenzaldehyde using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired ®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

Oxidation: Formation of ®-3-amino-3-(3-hydroxyphenyl)propanoic acid.

Reduction: Formation of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanol.

Substitution: Formation of ®-3-amino-3-(3-methoxyphenyl)propanoic acid.

Aplicaciones Científicas De Investigación

Role as a Building Block in Peptide Synthesis

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid serves as a versatile building block in the synthesis of peptides. Its structure allows for the introduction of the tert-butyloxycarbonyl (Boc) protecting group, which is crucial for the selective formation of peptide bonds without interfering with other functional groups. This property is particularly useful in the synthesis of complex peptides that are used in drug development.

Antitumor Activity

Recent studies have indicated that compounds derived from (R)-Boc-3-methoxy-beta-phenylalanine exhibit antitumor properties. For instance, research has shown that these derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This suggests potential applications in developing new anticancer therapeutics.

Neuropharmacology

In neuropharmacological studies, (R)-Boc-3-methoxy-beta-phenylalanine has been investigated for its role as a modulator of neurotransmitter systems. Its structural similarity to phenylalanine allows it to interact with receptors involved in neurotransmission, making it a candidate for further research in treating neurological disorders.

Drug Design and Development

The compound's ability to form stable interactions with biological targets makes it a valuable asset in drug design. Structure-activity relationship (SAR) studies utilizing (R)-Boc-3-methoxy-beta-phenylalanine have led to the discovery of novel compounds with enhanced efficacy and reduced toxicity profiles.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2024 | Antitumor effects | Demonstrated that derivatives of (R)-Boc-3-methoxy-beta-phenylalanine inhibited cancer cell growth by 50% at 10 µM concentration. |

| Johnson et al., 2025 | Neuropharmacology | Found that the compound modulates dopamine receptors, showing promise for treating Parkinson's disease symptoms. |

| Lee et al., 2025 | Peptide synthesis | Reported successful incorporation of (R)-Boc-3-methoxy-beta-phenylalanine into cyclic peptides, enhancing their stability and bioactivity. |

Mecanismo De Acción

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed to expose the amino group, allowing for further functionalization and interaction with biological molecules.

Comparación Con Compuestos Similares

Key Structural Variations and Physicochemical Properties

The following table summarizes structural analogs, highlighting differences in substituents, stereochemistry, and applications:

| Compound Name | CAS Number | Substituents | Molecular Weight | Key Applications | Evidence |

|---|---|---|---|---|---|

| (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid | 500788-86-3 | 3-methoxyphenyl (R-configuration) | 295.33 | Anticancer inhibitors, PROTAC synthesis | 1, 2, 7 |

| (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid | 500788-93-2 | 3,4-dimethoxyphenyl | 325.36 | Enhanced solubility for kinase inhibitors | 11 |

| (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid | 159990-12-2 | 4-methoxyphenyl (S-configuration) | 295.33 | Immunoproteasome inhibition | 15 |

| (2S,3R)-2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | N/A | 4-methoxyphenyl + hydroxyl | 311.33 | Anti-inflammatory prodrug intermediates | 6 |

| (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | 181140-88-5 | 2-phenyl (R-configuration) | 265.31 | Peptide backbone modification | 14 |

Key Observations :

- Substituent Position : The 3-methoxyphenyl group in the target compound (vs. 4-methoxy in CAS 159990-12-2) alters electronic and steric interactions, impacting binding to enzymes like VHL ().

- Stereochemistry: The R-configuration is essential for anticancer activity in type D inhibitors, while S-configuration analogs (e.g., CAS 159990-12-2) are linked to immunoproteasome inhibition ().

- Functional Groups : Hydroxyl addition (e.g., in ) increases polarity, affecting metabolic stability and solubility.

Actividad Biológica

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, commonly referred to as Boc-3-(3-methoxyphenyl)alanine, is a compound with significant interest in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a methoxy-substituted phenyl group. Its molecular formula is , and it has a molecular weight of 295.33 g/mol .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications, particularly in cancer treatment and metabolic disorders.

Mechanism of Action :

This compound is believed to exert its effects through modulation of specific biological pathways. The methoxyphenyl group may interact with various receptors or enzymes, influencing cellular signaling pathways that are pivotal in cancer cell proliferation and survival.

Case Studies and Research Findings

-

Anticancer Properties :

- A study explored the inhibition of HSET (KIFC1), a motor protein involved in the mitotic process of cancer cells. Compounds similar to this compound showed promising results in inducing multipolar mitotic spindles in centrosome-amplified cancer cells, leading to increased cell death .

- Another investigation highlighted the role of compounds derived from phenylalanine derivatives in inhibiting tumor growth in various cancer models, suggesting that modifications at the amino acid level can enhance therapeutic efficacy .

-

Pharmacokinetics :

- Research indicates that compounds similar to Boc-3-(3-methoxyphenyl)alanine have favorable pharmacokinetic profiles, showing rapid absorption and distribution across tissues. For instance, studies demonstrated that related compounds reached peak plasma concentrations within 15 minutes post-administration in animal models .

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO5 |

| Molecular Weight | 295.33 g/mol |

| Purity | ≥95% |

| CAS Number | 500788-86-3 |

| IUPAC Name | (3R)-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves Boc-protection of the amino group followed by coupling with 3-methoxyphenylpropanoic acid derivatives. A common approach uses di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) to protect the amine . Chiral resolution via enzymatic methods or chiral HPLC is critical to isolate the (R)-enantiomer. Reaction progress should be monitored by TLC or LC-MS, and purity validated using chiral columns (e.g., Chiralpak AD-H) .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

- Methodological Answer : Characterization involves:

- NMR : ¹H and ¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl), methoxyphenyl protons (δ ~3.8 ppm for -OCH₃), and α-proton splitting patterns for stereochemistry.

- HPLC : Chiral HPLC to confirm enantiomeric excess (>98% for most studies) .

- Mass Spectrometry : HRMS or ESI-MS to validate molecular weight (C₁₅H₂₁NO₅; [M+H]⁺ = 296.15) .

Q. What are the common applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a chiral building block for:

- Peptide Mimetics : Incorporation into β-amino acid scaffolds to modulate peptide stability and bioactivity .

- Enzyme Inhibitors : Structural analogs (e.g., with fluorophenyl or dichlorophenyl groups) are tested for binding to targets like proteases or kinases .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-methoxyphenyl substituent influence the compound’s reactivity in coupling reactions?

- Methodological Answer : The methoxy group’s electron-donating nature enhances aryl ring stability but may reduce electrophilicity in SNAr reactions. Steric hindrance at the ortho position can slow coupling; this is mitigated using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized halides. Computational studies (DFT) can model charge distribution and predict reactive sites .

Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity Issues : Validate enantiomeric excess (>99%) and exclude contaminants via LC-MS.

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH (e.g., 7.4 vs. 6.8) to ensure reproducibility .

- Structural Variants : Compare substituent effects (e.g., 3-methoxy vs. 3-trifluoromethyl) using SAR tables to isolate key pharmacophores .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., GPCRs), focusing on hydrogen bonds with the Boc carbonyl and hydrophobic interactions with the methoxyphenyl group.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.